Ipalbidine

Descripción general

Descripción

Ipalbidine is an alkaloid compound isolated from the seeds of Ipomoea harwickii Hemsl. and Ipomoea muricata . It has been reported to possess nonaddictive analgesic properties, making it a compound of interest in the field of pain management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ipalbidine involves several steps. One of the key intermediates in the synthesis is 1,2,3,5,8,9-hexahydro-6-(4-methoxyphenyl)indolizin-7(6H)-one . The synthesis begins with the 1,3-dipolar cycloaddition of nitrone to p-methoxy(allyl)benzene, which proceeds regio- and stereo-selectively to give trans-hexahydropyrroloisoxazole . This compound is then reduced with zinc and aqueous acetic acid to yield aminoalcohol, which is subsequently converted into amino ketone via amino protection, Collins oxidation, and deprotection . The final step involves cyclization to form the indolizinone structure .

Industrial Production Methods

Industrial production of this compound can be achieved through solvent extraction from the seeds of Ipomoea harwickii Hemsl. The seeds are extracted using a suitable solvent, and the compound is then purified . This method is simple, cost-effective, and suitable for continuous production .

Análisis De Reacciones Químicas

Types of Reactions

Ipalbidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and aqueous acetic acid are commonly used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.

Aplicaciones Científicas De Investigación

Analgesic Properties

Ipalbidine is primarily recognized for its dose-dependent analgesic effects. Research indicates that it interacts with pain pathways, making it a candidate for pain management therapies. A study highlighted the modification of this compound to enhance its binding affinity to human cyclooxygenase-2 (COX-2) structures, which are crucial in the inflammatory response and pain signaling pathways .

Case Study: Pain Management

- Study Design : A molecular docking study was performed to evaluate the binding properties of modified this compound ligands.

- Findings : Enhanced binding affinities were observed, suggesting potential for developing new analgesics based on this compound derivatives .

Anti-inflammatory Effects

This compound's role in modulating inflammation has been explored, particularly through its interaction with COX-2. This interaction is pivotal as COX-2 is an enzyme that plays a significant role in the inflammatory process.

Case Study: In Vitro Analysis

- Study Design : In vitro assays were conducted to assess the anti-inflammatory effects of this compound.

- Findings : Results indicated a reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Synthetic Applications

The synthesis of this compound has been a focus for chemists aiming to develop efficient production methods for this compound and its analogs. Various synthetic routes have been documented, showcasing innovative methodologies that could be applied in pharmaceutical contexts.

Data Table: Synthetic Routes to this compound

| Synthesis Method | Key Intermediates | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Indolizinone derivatives | 75% | |

| Mannich Reaction | Amino ketones | 80% | |

| Radical Cyclization | β-Amino radicals | 70% |

Antimicrobial Potential

Emerging research suggests that this compound may also possess antimicrobial properties, making it a candidate for addressing antibiotic resistance issues. The compound's ability to inhibit bacterial growth has been noted, particularly in studies exploring plant-derived substances as alternatives to conventional antibiotics.

Case Study: Antimicrobial Activity

Mecanismo De Acción

Ipalbidine exerts its effects through its interaction with specific molecular targets. It has been shown to bind to the α4β2 receptor with significant potency . Additionally, molecular docking studies have demonstrated its binding affinity to COX-2 protein structures, which are involved in the production of prostaglandins related to pain and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Hosieine A: Isolated from Ormosia hosier, binds to the α4β2 receptor with five times the potency of nicotine.

Gephyrotoxin: Another alkaloid with similar structural features.

Cylindricine A: Shares a similar indolizidine core structure.

Uniqueness of Ipalbidine

This compound is unique due to its nonaddictive analgesic properties, which distinguish it from other similar compounds.

Actividad Biológica

Ipalbidine, a member of the indolizidine alkaloid family, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its analgesic properties, anti-inflammatory effects, and potential as an oxygen-free radical scavenger. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound is derived from natural sources such as the plant Ipomoea hardwickii and has been synthesized through various chemical methods. Its structure features a unique indolizidine core that contributes to its biological efficacy.

Chemical Structure

The molecular formula of this compound is , and it possesses a chiral center, which is crucial for its biological activity.

2.1 Analgesic Properties

This compound exhibits non-addictive analgesic effects, making it a promising candidate for pain management without the risk of addiction associated with opioids. In animal models, this compound has been shown to alleviate pain effectively without antagonism by naloxone, indicating a different mechanism of action from traditional opioids .

2.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the respiratory burst in leukocytes, which is a critical component of the inflammatory response. This action may contribute to its overall analgesic effect by reducing inflammation-related pain .

2.3 Oxygen-Free Radical Scavenging

This compound functions as an oxygen-free radical scavenger, which suggests potential applications in oxidative stress-related conditions. Its ability to neutralize free radicals can help mitigate cellular damage and inflammation .

3. Synthesis and Structure-Activity Relationship

The synthesis of this compound has been achieved through various synthetic routes, emphasizing the importance of stereochemistry in its biological activity. The total synthesis often involves starting materials from the chiral pool, particularly L-proline, leading to high optical purity (over 99%) in some cases .

Table 1: Synthesis Methods for this compound

| Synthesis Method | Optical Purity (%) | Key Steps |

|---|---|---|

| L-Proline Derivative | >99.6 | 6-exo-trig radical cyclization |

| Traditional Methods | 94-96 | Various cyclization and reduction steps |

4. Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Analgesic Efficacy in Mice

A study demonstrated that this compound significantly reduced pain responses in mice subjected to various pain models (e.g., thermal and mechanical). The results indicated that this compound's analgesic effects were comparable to standard analgesics but without the addictive properties typically associated with them .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies showed that this compound effectively inhibited pro-inflammatory cytokines in human leukocytes. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

5. Molecular Docking Studies

Recent research has employed molecular docking techniques to understand this compound's interaction with human cyclooxygenase-2 (COX-2) enzymes. These studies aim to optimize this compound derivatives for enhanced binding affinity and therapeutic efficacy against pain and inflammation .

Propiedades

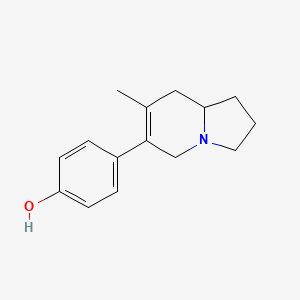

IUPAC Name |

4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQQRWWNQONTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949157 | |

| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26294-41-7 | |

| Record name | 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26294-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipalbidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.